Bucolome N-glucuronide is a significant metabolite derived from bucolome, a non-steroidal anti-inflammatory drug known for its analgesic and anti-inflammatory properties. Unlike traditional barbiturates, bucolome does not exhibit sedative or hypnotic effects, making it a unique compound within its class. The compound is identified by the chemical identifier 98641-06-6 and is primarily formed through glucuronidation, a critical phase II metabolic reaction involving the conjugation of glucuronic acid to various substrates, including drugs and endogenous compounds .
Bucolome N-glucuronide is classified as an N-glucuronide, which represents a subclass of glucuronides formed specifically from amine-containing compounds. It is synthesized in the liver through enzymatic reactions catalyzed by UDP-glucuronosyltransferase enzymes, particularly those in the UGT1A family, which are prevalent in various mammalian species including humans .
The synthesis of Bucolome N-glucuronide can be achieved through several methodologies:
Bucolome N-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the bucolome backbone. The InChI Key for this compound is GSDWEDIBGZCBHU-AMIBHTEKSA-M, and its structural formula includes multiple hydroxyl groups and a sodium ion associated with the glucuronic acid component.
Bucolome N-glucuronide primarily undergoes glucuronidation reactions where it serves as both a substrate and product in various metabolic pathways. The main reaction involves:
The reaction conditions typically require:
The mechanism of action for Bucolome N-glucuronide involves its formation through glucuronidation, which enhances the solubility of bucolome for excretion. The process can be summarized as follows:
This metabolic pathway is crucial as it reduces potential toxicity by converting lipophilic compounds into hydrophilic metabolites that can be easily eliminated from the body .
Bucolome N-glucuronide has several applications across various fields:
N-Glucuronidation is a rare metabolic pathway for barbiturates, with Bucolome N-glucuronide (BCP-NG) representing the first identified N-glucuronide of barbituric acid derivatives in mammals. Unlike classical barbiturates (e.g., phenobarbital, amobarbital), which undergo hydroxylation followed by O-glucuronidation or N-glucosidation, bucolome is directly conjugated via N-glucuronidation at the N3 position of its pyrimidine ring. This pathway accounts for >70% of bucolome's metabolic clearance in rats, contrasting sharply with other barbiturates where glucuronidation is minor or absent [1] [5]. The unique electron-withdrawing properties of bucolome’s 5-n-butyl and 1-cyclohexyl substituents facilitate nucleophilic attack at N3, enabling this atypical conjugation [1].
Table 1: Conjugation Pathways of Major Barbiturates
Compound | Primary Metabolic Pathway | N-Glucuronide Detected | Major Excretion Route |
---|---|---|---|
Bucolome | Direct N-glucuronidation | Yes (N3 position) | Biliary (rat) |
Phenobarbital | Hydroxylation → O-glucuronidation | No | Renal |
Amobarbital | N-Glucosidation | No | Renal |
Secobarbital | Allylic oxidation | No | Renal |
BCP-NG formation occurs exclusively at the N3 position of bucolome’s pyrimidine ring, confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This specificity arises from:
In rats, biliary excretion is the dominant pathway for BCP-NG elimination. Following intravenous bucolome administration (10 mg/kg):
Table 2: Bucolome N-Glucuronide Excretion in Preclinical Models
Species | Biliary Excretion (% dose) | Urinary Excretion (% dose) | Primary Tissue Contributing to Glucuronidation |
---|---|---|---|
Rat | 12.6 ± 2.3 | 3.2 ± 0.3 | Liver (highest UGT activity) |
Rabbit | Not reported | Not reported | Liver |
Human (in vitro) | Not applicable | 2.5 (12-hour post-dose) | Liver > Small intestine |
Interspecies differences in BCP-NG excretion routes are significant:
Table 3: UGT Isoforms Catalyzing Bucolome N-Glucuronidation
Species | High-Activity Isoforms | Activity (pmol/min/mg protein) | Inducibility |
---|---|---|---|
Rat | UGT1A1 | 479 ± 83 | Phenobarbital-inducible |
UGT1A2 | 378 ± 9 | ||
Human | UGT1A1 | 142 | Rifampicin-inducible |
UGT1A3 | 196 | ||
Mouse | UGT1A1 homolog | 167 ± 15 | Weakly inducible |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3